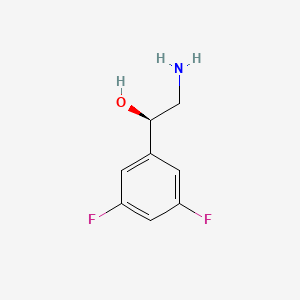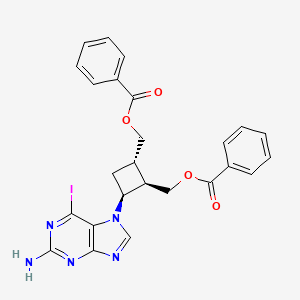
(5-Methylthiophen-3-yl)-thiophen-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylthiophen-3-yl)(thiophen-2-yl)methanol: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivatives with reduced functional groups.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of (5-Methylthiophen-3-yl)(thiophen-2-yl)ketone.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Thiophene derivatives, including (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated for their therapeutic potential in various diseases .
Industry: In the industrial sector, thiophene derivatives are used as additives in the production of polymers, dyes, and other specialty chemicals. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
作用機序
The mechanism of action of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, some thiophene derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
- Thiophene-2-carbaldehyde
- 5-Methylthiophene-3-carbaldehyde
- Thiophene-2-boronic acid
Comparison: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both 5-methylthiophene and thiophene-2-yl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
特性
分子式 |
C10H10OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
(5-methylthiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10OS2/c1-7-5-8(6-13-7)10(11)9-3-2-4-12-9/h2-6,10-11H,1H3 |
InChIキー |
UISMRDGSBROMRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C(C2=CC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




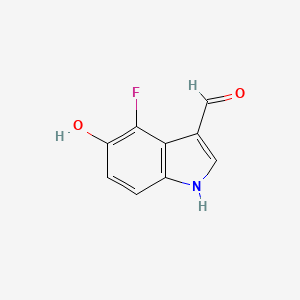
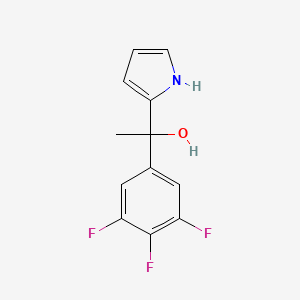
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
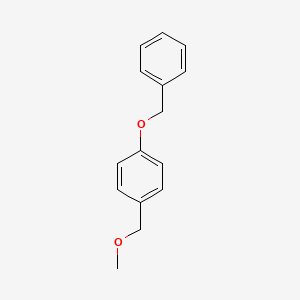
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
